molecular formula C23H25N5O3 B15013877 1,5-dimethyl-4-({(E)-[5-nitro-2-(piperidin-1-yl)phenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

1,5-dimethyl-4-({(E)-[5-nitro-2-(piperidin-1-yl)phenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B15013877
M. Wt: 419.5 g/mol
InChI Key: HBSAJAUGKWEPLX-UHFFFAOYSA-N
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Description

1,5-DIMETHYL-4-[(E)-{[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a complex organic compound that belongs to the class of pyrazolone derivatives. This compound is characterized by its unique structure, which includes a pyrazolone core substituted with various functional groups, including nitro, piperidine, and phenyl groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-DIMETHYL-4-[(E)-{[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-nitro-2-(piperidin-1-yl)benzaldehyde with 1,5-dimethyl-2-phenyl-3-hydrazinylidene-1H-pyrazol-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to increase yield and purity, and to reduce production costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,5-DIMETHYL-4-[(E)-{[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl and piperidine groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl or piperidine rings.

Scientific Research Applications

1,5-DIMETHYL-4-[(E)-{[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways. Research is ongoing to explore its use in the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,5-DIMETHYL-4-[(E)-{[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-2-phenyl-3-hydrazinylidene-1H-pyrazol-3-one: A precursor in the synthesis of the target compound.

    5-Nitro-2-(piperidin-1-yl)benzaldehyde: Another precursor used in the synthesis.

    Other pyrazolone derivatives: Compounds with similar core structures but different substituents.

Uniqueness

1,5-DIMETHYL-4-[(E)-{[5-NITRO-2-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C23H25N5O3

Molecular Weight

419.5 g/mol

IUPAC Name

1,5-dimethyl-4-[(5-nitro-2-piperidin-1-ylphenyl)methylideneamino]-2-phenylpyrazol-3-one

InChI

InChI=1S/C23H25N5O3/c1-17-22(23(29)27(25(17)2)19-9-5-3-6-10-19)24-16-18-15-20(28(30)31)11-12-21(18)26-13-7-4-8-14-26/h3,5-6,9-12,15-16H,4,7-8,13-14H2,1-2H3

InChI Key

HBSAJAUGKWEPLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])N4CCCCC4

Origin of Product

United States

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